molecular formula C7H12O6 B213187 Sedoheptulosan CAS No. 469-90-9

Sedoheptulosan

Cat. No.: B213187
CAS No.: 469-90-9
M. Wt: 192.17 g/mol
InChI Key: GKUQBELMWYQKKJ-UHFFFAOYSA-N
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Description

Sedoheptulosan, also known as 2,7-anhydro-β-D-altro-heptulopyranose, is a rare seven-carbon sugar. It is an anhydro sugar derived from sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group. This compound is found in various fruits and vegetables, including carrots, leeks, figs, mangos, and avocados .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sedoheptulosan can be synthesized from sedoheptulose through a dehydration reaction. The process involves treating sedoheptulose with 3 N hydrochloric acid at room temperature, resulting in the formation of an equilibrium mixture of sedoheptulose and this compound . The mixture can then be separated using chromatographic techniques to isolate pure this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented due to its rarity and limited demand. microbial synthesis using metabolically engineered Corynebacterium glutamicum has shown promise. By inactivating the gene encoding 6-phosphofructokinase, the carbon flux is directed towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

Sedoheptulosan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sedoheptulosan has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sedoheptulose: A ketoheptose monosaccharide with a similar structure but differs in its functional group.

    Mannoheptulose: Another seven-carbon sugar found in avocados, known for its ability to inhibit glucose metabolism.

    Heptulose: A general term for seven-carbon sugars, including sedoheptulose and mannoheptulose.

Uniqueness

Sedoheptulosan is unique due to its anhydro structure, which distinguishes it from other heptuloses. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .

Biological Activity

Sedoheptulosan, specifically 7-deoxy-sedoheptulose (7dSh), is a unique sugar that has garnered attention due to its significant biological activities, particularly its antimicrobial and herbicidal properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various organisms, and relevant case studies.

Overview of this compound

This compound is a seven-carbon sugar that plays a role in various metabolic pathways. The compound is primarily known for its involvement in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and other metabolites in plants and microorganisms. Unlike mammals, which lack this pathway, this compound's inhibition of this route presents a potential target for herbicides and antimicrobial agents.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of 3-dehydroquinate synthase, an enzyme pivotal to the shikimate pathway. By blocking this enzyme, 7dSh disrupts metabolic processes in target organisms, leading to growth inhibition.

Key Findings:

  • Inhibition of Growth : Studies have shown that 7dSh inhibits the growth of several prototrophic organisms, including cyanobacteria and yeast species such as Saccharomyces cerevisiae and Arabidopsis thaliana .
  • Low Cytotoxicity : Importantly, 7dSh exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for agricultural applications without harming non-target species .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity against various microorganisms. The following table summarizes some key studies:

OrganismActivity ObservedConcentration Required
Synechococcus elongatusGrowth inhibitionLow micromolar range
Anabaena variabilisInhibition of photosynthetic recoveryDose-dependent manner
Gluconobacter oxydansNo observed activityN/A

In particular, the compound was effective in preventing the resuscitation and re-greening of nitrogen-starved cyanobacterial cells when treated with 7dSh prior to nitrate addition . This indicates its potential as an effective herbicide.

Herbicidal Properties

The herbicidal activity of this compound has been characterized as being effective at low concentrations. The compound's ability to inhibit metabolic recovery in cyanobacteria suggests it could be utilized in agricultural settings to control unwanted plant growth without affecting human health.

Clinical Implications

Two unrelated cases of isolated sedoheptulokinase (SHPK) deficiency were reported, highlighting the clinical relevance of sedoheptulose metabolism. Both patients exhibited elevated levels of sedoheptulose and erythritol in their urine due to mutations in the SHPK gene, which is crucial for converting sedoheptulose to sedoheptulose-7-phosphate . These findings suggest that disturbances in sedoheptulose metabolism can lead to significant metabolic disorders.

Nutritional Studies

A study examining dietary impacts on children found that higher levels of sedoheptulose were present in fecal samples from children consuming certain diets. This suggests that dietary intake may influence metabolic pathways involving sedoheptulose and could have implications for pediatric nutrition .

Properties

CAS No.

469-90-9

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C7H12O6/c8-2-7-6(11)5(10)4(9)3(13-7)1-12-7/h3-6,8-11H,1-2H2

InChI Key

GKUQBELMWYQKKJ-UHFFFAOYSA-N

SMILES

C1C2C(C(C(C(O1)(O2)CO)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H]([C@](O1)(O2)CO)O)O)O.O

Canonical SMILES

C1C2C(C(C(C(O1)(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Sedoheptulosan and where is it found?

A1: this compound (2,7-anhydro-β-D-altro-heptulopyranose) is the anhydride form of the seven-carbon ketose sugar, sedoheptulose. It is found naturally in several plant species, notably those belonging to the genus Sedum, such as Sedum spectabile. [, ]

Q2: How is this compound synthesized in the laboratory?

A2: this compound can be synthesized from sedoheptulose by treating it with acid, leading to the formation of the anhydride. [, ]

Q3: What is the structural characterization of this compound?

A3: * Molecular Formula: C7H12O6 * Molecular Weight: 192.17 g/mol* Structure: this compound exists in a pyranose ring conformation. X-ray crystallography studies have determined its structure to be a distorted E0 conformation. []

Q4: Are there any colorimetric methods for detecting this compound?

A4: Yes, this compound can be quantitatively determined using colorimetric assays with reagents like carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid. This allows for its detection even in mixtures with other sugars like ribose and fructose. Interestingly, while the orcinol reagent differentiates between sedoheptulose and its anhydride form, the carbazole and cysteine reactions are not affected by hydration. []

Q5: Can this compound be used as a precursor for the synthesis of other compounds?

A5: Yes, this compound can be used as a starting material for the synthesis of various derivatives. For example, it can be converted to its isopropylidene derivative, which can undergo nucleophilic substitution reactions to introduce new functionalities. [, ] It can also be microbially converted to idoheptulosan. []

Q6: How does the structure of this compound relate to its reactivity?

A6: The presence of a bicyclic ring system in this compound influences its reactivity. Studies have shown that the primary hydroxyl group exhibits reduced reactivity in catalytic oxidation reactions, potentially due to steric hindrance or electronic effects imposed by the bicyclic structure. []

Q7: Have any catalytic applications of this compound been investigated?

A7: While this compound itself hasn't been widely studied as a catalyst, its unique structure and reactivity make it a potential candidate for investigation in this area. Further research is needed to explore its potential catalytic properties.

Q8: What is the historical context of this compound research?

A8: The study of this compound has a rich history, dating back to early investigations into carbohydrate chemistry. Key milestones include its initial isolation and structural characterization, as well as the development of methods for its synthesis and derivatization. [, , ]

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